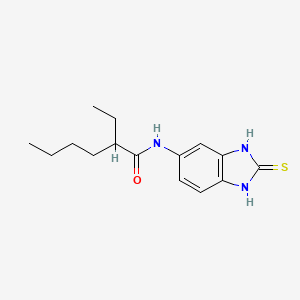
2-Ethyl-N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-N-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)hexanamide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-N-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)hexanamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carbon disulfide under basic conditions.
Introduction of the Thioxo Group: The thioxo group is introduced by reacting the benzimidazole intermediate with sulfur or a sulfur-containing reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency .
化学反应分析
Types of Reactions
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Nitro or halogenated benzimidazole derivatives.
科学研究应用
2-Ethyl-N-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)hexanamide has been studied for various scientific research applications:
作用机制
The mechanism of action of 2-Ethyl-N-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)hexanamide involves its interaction with biological targets such as enzymes and receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity . The benzimidazole core can interact with DNA and RNA, affecting cellular processes .
相似化合物的比较
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Thiabendazole: A benzimidazole derivative with antifungal properties.
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.
Uniqueness
2-Ethyl-N-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)hexanamide is unique due to the presence of the thioxo group and the 2-ethylhexanamide moiety, which confer specific chemical and biological properties .
生物活性
The compound 2-Ethyl-N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)hexanamide is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current knowledge regarding its biological activity, including antitumor and antimicrobial properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
It features a benzimidazole core substituted with a hexanamide chain and a sulfanylidene group, which are critical for its biological activity.
Antitumor Activity
Recent studies have demonstrated that derivatives of benzimidazole, including this compound, exhibit significant antitumor activity. In vitro assays have been conducted on various cancer cell lines, notably human lung cancer cell lines such as A549, HCC827, and NCI-H358.
Key Findings:
- IC50 Values: The compound showed varying degrees of cytotoxicity across different cell lines:
The presence of specific substituents on the benzimidazole ring appears to enhance the compound's effectiveness against tumor cells while also raising concerns about toxicity to normal cells, such as MRC-5 human lung fibroblasts .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The testing followed the CLSI guidelines using broth microdilution techniques.
Results:
- Effective Against:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
Compounds similar to this compound have shown promising antibacterial activity, indicating potential applications in treating infections .
Data Table
| Activity Type | Cell Line/Bacteria | IC50/Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|---|
| Antitumor | A549 | 6.75 ± 0.19 μM (2D) | High activity in monolayer cultures |
| Antitumor | HCC827 | 6.26 ± 0.33 μM (2D) | Less effective in 3D cultures |
| Antimicrobial | Staphylococcus aureus | MIC not specified | Effective against Gram-positive |
| Antimicrobial | Escherichia coli | MIC not specified | Effective against Gram-negative |
Case Studies
Several case studies have highlighted the therapeutic potential of benzimidazole derivatives:
- Study on Lung Cancer Treatment: A study published in August 2021 indicated that compounds with a similar structure exhibited significant antitumor effects across multiple lung cancer cell lines, suggesting that modifications to the benzimidazole framework could yield more potent agents .
- Antimicrobial Efficacy: Another research effort focused on the antimicrobial properties of related compounds found that certain derivatives displayed substantial inhibitory effects against common bacterial pathogens, supporting their potential use as antibiotic agents.
属性
CAS 编号 |
105445-01-0 |
|---|---|
分子式 |
C15H21N3OS |
分子量 |
291.4 g/mol |
IUPAC 名称 |
2-ethyl-N-(2-sulfanylidene-1,3-dihydrobenzimidazol-5-yl)hexanamide |
InChI |
InChI=1S/C15H21N3OS/c1-3-5-6-10(4-2)14(19)16-11-7-8-12-13(9-11)18-15(20)17-12/h7-10H,3-6H2,1-2H3,(H,16,19)(H2,17,18,20) |
InChI 键 |
FDIHUFWYKQCZDV-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)C(=O)NC1=CC2=C(C=C1)NC(=S)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















